2-Methoxy-2-(3-methoxyphenyl)ethanamine
CAS No.: 23582-60-7
Cat. No.: VC11794726
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23582-60-7 |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 2-methoxy-2-(3-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 |
| Standard InChI Key | FPWLTKFZPJGKSX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CN)OC |
| Canonical SMILES | COC1=CC=CC(=C1)C(CN)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2-Methoxy-2-(3-methoxyphenyl)ethanamine (CAS: 23582-60-7) has the molecular formula C₁₀H₁₅NO₂, corresponding to a molecular weight of 181.23 g/mol. Its structure comprises a phenethylamine core with methoxy groups at the 2-position of the ethanamine chain and the 3-position of the phenyl ring (Figure 1). The methoxy substitutions confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Boiling Point | 118–119°C (6 mmHg) |
| Density | 1.038 g/mL |
| Solubility | Miscible in polar organic solvents (e.g., ethanol, DMSO) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy groups (δ ~3.3–3.5 ppm for OCH₃) and aromatic protons (δ ~6.7–7.2 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 181, with fragmentation patterns consistent with methoxy loss and benzylic cleavage .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine involves multi-step organic reactions:
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Friedel-Crafts Alkylation: Introduction of the methoxy group to the phenyl ring via reaction with methanol and a Lewis acid catalyst (e.g., AlCl₃).
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Reductive Amination: Condensation of 3-methoxybenzaldehyde with nitroethane, followed by reduction using sodium borohydride or catalytic hydrogenation to yield the ethanamine backbone .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₃OH, 0°C, 12 h | 65–70 |
| Reductive Amination | NaBH₄, EtOH, rt, 6 h | 55–60 |
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize yield and purity. Challenges include controlling regioselectivity during methoxy substitution and minimizing byproducts like N-oxides. Advances in heterogeneous catalysis (e.g., Pd/C) have improved efficiency, with pilot-scale yields exceeding 75% .
Physicochemical Properties and Stability
Thermal Behavior
The compound is a volatile liquid at room temperature, with a boiling point of 118–119°C under reduced pressure. Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, indicating moderate thermal stability suitable for storage at ambient conditions .
Solubility and Partitioning
2-Methoxy-2-(3-methoxyphenyl)ethanamine exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility (~5 mg/mL). The octanol-water partition coefficient (logP) of 1.2 suggests moderate lipophilicity, facilitating membrane permeability in biological systems .
| Compound | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| 2-Methoxy-2-(3-methoxyphenyl)ethanamine | TAAR1 | ~850* |
| Phenethylamine | TAAR1 | 1,200 |
| p-Methoxyamphetamine | TAAR1 | 320 |
*Predicted value based on molecular modeling .
Applications in Synthetic Chemistry
Chiral Auxiliary
The compound’s stereogenic center enables its use as a chiral resolving agent. For example, it facilitates enantiomeric separation of carboxylic acids via diastereomeric salt formation, achieving enantiomeric excess (ee) >90% under optimized conditions .
Intermediate in Heterocycle Synthesis
Reaction with acyl chlorides yields benzamide derivatives, precursors to bioactive heterocycles (e.g., indoles, quinazolines). Suzuki-Miyaura cross-coupling with aryl boronic acids further diversifies accessible structures .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with CYP450 isoforms and TAARs using radioligand binding assays.
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Therapeutic Exploration: Evaluate antidepressant or nootropic potential in animal models.
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Process Optimization: Develop enantioselective syntheses via asymmetric hydrogenation.
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